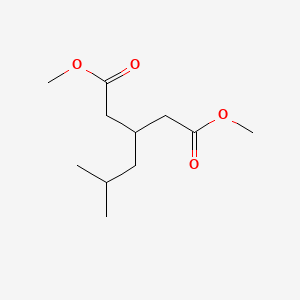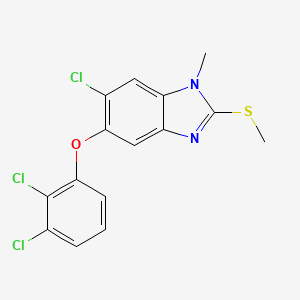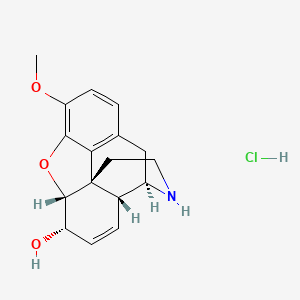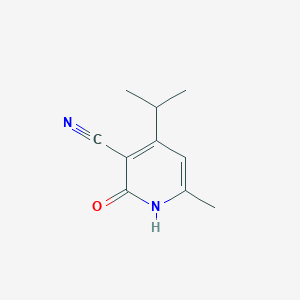![molecular formula C23H25N3O3 B3322496 N-[(Z)-4-[4-(Piperidinomethyl)-2-pyridyloxy]-2-butenyl]phthalimide CAS No. 146269-98-9](/img/structure/B3322496.png)
N-[(Z)-4-[4-(Piperidinomethyl)-2-pyridyloxy]-2-butenyl]phthalimide
Vue d'ensemble
Description
N-[(Z)-4-[4-(Piperidinomethyl)-2-pyridyloxy]-2-butenyl]phthalimide, commonly known as PBIT, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in medicinal chemistry. PBIT is a small molecule inhibitor that can selectively target specific proteins and enzymes involved in various biological processes.
Applications De Recherche Scientifique
PBIT has been studied extensively for its potential applications in medicinal chemistry. It has been shown to have inhibitory effects on various enzymes and proteins, including protein kinase C, glycogen synthase kinase 3β, and phosphodiesterase 4. These enzymes play important roles in various biological processes, such as cell signaling, metabolism, and gene expression. Therefore, PBIT has the potential to be used as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and neurological disorders.
Mécanisme D'action
PBIT works by selectively binding to specific enzymes and proteins, thereby inhibiting their activity. For example, PBIT can bind to the active site of protein kinase C, preventing its interaction with other proteins and substrates. This leads to a decrease in the phosphorylation of downstream targets and a disruption of cell signaling pathways. Similarly, PBIT can inhibit the activity of glycogen synthase kinase 3β, which is involved in the regulation of glucose metabolism and cell survival. By inhibiting this enzyme, PBIT can potentially improve glucose homeostasis and prevent cell death.
Biochemical and Physiological Effects:
PBIT has been shown to have various biochemical and physiological effects, depending on the specific enzymes and proteins it targets. For example, PBIT has been shown to induce apoptosis in cancer cells by inhibiting the activity of protein kinase C. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes by inhibiting glycogen synthase kinase 3β. Additionally, PBIT has been shown to have anti-inflammatory effects by inhibiting phosphodiesterase 4, which is involved in the regulation of immune responses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using PBIT in lab experiments is its high selectivity for specific enzymes and proteins. This allows researchers to study the specific biological processes that are affected by PBIT, without interfering with other cellular processes. Additionally, PBIT is a small molecule inhibitor, which makes it easy to synthesize and modify for structure-activity relationship studies.
However, there are also limitations to using PBIT in lab experiments. One limitation is its potential toxicity, as it can inhibit multiple enzymes and proteins that are involved in various biological processes. Additionally, PBIT may have off-target effects on other enzymes and proteins that have not yet been identified.
Orientations Futures
There are several future directions for the study of PBIT. One direction is to further investigate its potential applications in medicinal chemistry, particularly in the development of new therapies for cancer, diabetes, and neurological disorders. Another direction is to identify new enzymes and proteins that are targeted by PBIT, and to study their biological functions and interactions. Additionally, future studies could focus on the optimization of PBIT synthesis and modification, to improve its selectivity and reduce its potential toxicity.
Conclusion:
In conclusion, PBIT is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in medicinal chemistry. Its high selectivity for specific enzymes and proteins, as well as its small molecule inhibitor properties, make it a promising candidate for the development of new therapies for various diseases. However, further studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and potential limitations for lab experiments.
Propriétés
IUPAC Name |
2-[(Z)-4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybut-2-enyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c27-22-19-8-2-3-9-20(19)23(28)26(22)14-6-7-15-29-21-16-18(10-11-24-21)17-25-12-4-1-5-13-25/h2-3,6-11,16H,1,4-5,12-15,17H2/b7-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHKPHXNYPOQDJ-SREVYHEPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=NC=C2)OCC=CCN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)CC2=CC(=NC=C2)OC/C=C\CN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7,8-Difluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B3322420.png)

![5,10,15,20-Tetrakis[4-[2-(trimethylsilyl)ethynyl]phenyl]-21H,23H-porphine](/img/structure/B3322432.png)
![2-(4-(2-amino-1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)piperazin-1-yl)ethanol](/img/structure/B3322435.png)



![6,6-Difluorospiro[2.5]octan-1-amine](/img/structure/B3322479.png)
![1-Isobutyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B3322510.png)

![Methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3322524.png)


